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Compound of Interest

Compound Name:
2-Morpholino-5-

nitrobenzo[d]oxazole

Cat. No.: B8512125 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic

Resonance (NMR) spectral data for 2-Morpholino-5-nitrobenzo[d]oxazole. Due to the

absence of publicly available experimental spectra for this specific compound, this guide

utilizes data from structurally related analogs to forecast the ¹H and ¹³C NMR chemical shifts.

This document is intended to serve as a valuable resource for researchers in the fields of

medicinal chemistry, pharmacology, and drug development who are working with benzoxazole

derivatives.

Predicted NMR Spectral Data
The predicted ¹H and ¹³C NMR spectral data for 2-Morpholino-5-nitrobenzo[d]oxazole are

summarized below. These predictions are based on the known spectral data of 2-

morpholinobenzo[d]oxazole and the established effects of a nitro group substituent on the

chemical shifts of a benzene ring. The electron-withdrawing nature of the nitro group is

expected to cause a downfield shift (higher ppm) for the protons and carbons on the

benzoxazole ring system, particularly those in close proximity.

Table 1: Predicted ¹H NMR Spectral Data for 2-Morpholino-5-nitrobenzo[d]oxazole
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-4 ~8.5 - 8.7 d ~2.0 - 2.5

H-6 ~8.2 - 8.4 dd ~9.0 - 9.5, 2.0 - 2.5

H-7 ~7.6 - 7.8 d ~9.0 - 9.5

Morpholino (-CH₂-N) ~3.8 - 4.0 t ~4.5 - 5.0

Morpholino (-CH₂-O) ~3.7 - 3.9 t ~4.5 - 5.0

Table 2: Predicted ¹³C NMR Spectral Data for 2-Morpholino-5-nitrobenzo[d]oxazole

Carbon Predicted Chemical Shift (δ, ppm)

C-2 ~160 - 165

C-3a ~150 - 155

C-4 ~118 - 122

C-5 ~145 - 150

C-6 ~115 - 120

C-7 ~110 - 115

C-7a ~140 - 145

Morpholino (-CH₂-N) ~45 - 50

Morpholino (-CH₂-O) ~65 - 70

Experimental Protocols
The following are detailed methodologies for acquiring NMR spectra of small organic molecules

like 2-Morpholino-5-nitrobenzo[d]oxazole.

Sample Preparation
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Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.

Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide

(DMSO-d₆), or Deuterated Acetone (Acetone-d₆). For compounds with limited solubility,

DMSO-d₆ is often a good starting point.

Sample Concentration: Weigh approximately 5-10 mg of the solid 2-Morpholino-5-
nitrobenzo[d]oxazole and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a

clean, dry vial.

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane

(TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C

NMR spectra.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm

NMR tube. Ensure the sample height is at least 4 cm.

Capping and Labeling: Cap the NMR tube securely and label it clearly with the compound

name and solvent.

NMR Data Acquisition
Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 600 MHz

instrument, for optimal resolution and sensitivity.[1]

Shimming: Before data acquisition, perform shimming to optimize the homogeneity of the

magnetic field, which will improve the resolution of the spectra.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

Collect a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm,

an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Due to the lower natural abundance of ¹³C, a larger number of scans (typically several

hundred to several thousand) is required to obtain a good signal-to-noise ratio.

2D NMR Experiments (Optional but Recommended):

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and

identify neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations

between protons and carbons (2-3 bonds), which is crucial for assigning quaternary

carbons and piecing together the molecular structure.

Potential Biological Signaling and Experimental
Workflow
Nitro-substituted benzoxazoles have been investigated for a range of biological activities,

including antimicrobial and anticancer properties. The nitro group can be a key

pharmacophore, and its presence often imparts specific biological functions. The following

diagrams illustrate a hypothetical signaling pathway that could be modulated by a bioactive

benzoxazole derivative and a general workflow for its synthesis and characterization.

Cellular Environment

2-Morpholino-5-nitrobenzo[d]oxazole Target Protein
(e.g., Kinase, Enzyme)

Inhibition/Activation Downstream Signaling
Cascade

Modulation Cellular Response
(e.g., Apoptosis, Growth Arrest)
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Click to download full resolution via product page

Caption: Hypothetical signaling pathway modulated by a benzoxazole derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8512125#spectral-analysis-of-2-morpholino-5-
nitrobenzo-d-oxazole-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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